molecular formula C16H19NO5 B2608474 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899962-83-5

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2608474
CAS No.: 899962-83-5
M. Wt: 305.33
InChI Key: XNNMFNHACPCQMT-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS No: 899962-83-5) is a sophisticated synthetic compound with the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol. This hybrid molecule integrates a 1,3-benzodioxole (piperonyl) system, a recognized pharmacophore, with a conformationally restricted 1,4-dioxaspiro[4.4]nonane scaffold. The spirocyclic ketal moiety, derived from cyclopentanone ethylene ketal , provides significant structural rigidity and influences the compound's overall stereoelectronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound is designed for research applications only and is strictly not for human or veterinary diagnostic or therapeutic use. Its primary research value lies in its potential as a key building block for the synthesis of more complex molecules. Researchers can leverage this compound to develop novel chemical entities for various investigations, including potential modulator activity of biological targets like TRPM8, as spirocyclic cores are increasingly explored in modern pharmacology . The presence of the carboxamide linker between the two heterocyclic systems offers a versatile point for further synthetic modification, allowing for the creation of targeted compound libraries. Available quantities range from 1mg to 100mg, provided to ensure consistent quality and performance in your research endeavors.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-15(11-3-4-13-14(7-11)20-10-19-13)17-8-12-9-21-16(22-12)5-1-2-6-16/h3-4,7,12H,1-2,5-6,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNMFNHACPCQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic nonane ring, followed by the introduction of the benzo[d][1,3]dioxole moiety. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: It is investigated for its potential as a drug candidate, particularly in targeting specific biological pathways.

    Industry: It finds applications in materials science, including the development of novel polymers and advanced materials

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzo[d][1,3]dioxole-5-carboxamide scaffold is common among the analogs, but substituents at the N-alkyl position dictate functional specialization. Key structural comparisons include:

Compound Name / ID N-Substituent Key Applications Notable Findings
Target Compound 1,4-Dioxaspiro[4.4]nonan-2-ylmethyl Inferred: Metabolic stability? Hypothetical: Spirocyclic groups may reduce oxidative metabolism .
IIc (N-(3-(trifluoromethyl)phenyl)) 3-Trifluoromethylphenyl Antidiabetic (α-amylase inhibition) IC50 ~15 µM; hypoglycemic in STZ mice .
IId (N-(4-(2-methoxyphenoxy)phenyl)) 4-(2-Methoxyphenoxy)phenyl Anticancer IC50 26.59–65.16 µM (HeLa, HepG2) .
MDC / ADC 4-Methoxybenzyl / 3-Acetylphenyl Cardiovascular prevention Energy gaps: 3.54 eV (MDC), 3.96 eV (ADC) .
S807 (N-(heptan-4-yl)) Heptan-4-yl Umami flavor enhancement 1000× potency vs. MSG; rapid hepatic metabolism .
BNBC (6-bromo-N-(naphthalen-1-yl)) Naphthalen-1-yl + bromo substituent STING agonist (antitumor) Activates MITA/STING pathway; in vivo tumor suppression .

Pharmacological and Industrial Relevance

  • Antidiabetic and Anticancer Activity: Linear aromatic substituents (e.g., trifluoromethylphenyl in IIc) enhance enzyme inhibition, while bulky groups like 4-(2-methoxyphenoxy)phenyl in IId improve cytotoxicity .
  • Flavor Chemistry : S807’s heptan-4-yl chain enables potent umami effects at low concentrations but undergoes rapid oxidative metabolism in vitro . The spirocyclic substituent in the target compound could slow metabolism, extending flavor persistence.
  • STING Agonism : BNBC’s bromo-naphthyl group facilitates strong STING binding. The target’s spirocyclic group may sterically hinder receptor interactions unless optimized for conformational flexibility .

Metabolic and Toxicological Profiles

  • Anticancer analogs like IId show moderate cytotoxicity (IC50 >25 µM), suggesting a therapeutic window .
  • The spirocyclic substituent in the target compound may reduce metabolic degradation compared to S807’s aliphatic chain, though in vivo toxicology remains unstudied.

Notes

Evidence Limitations: No direct studies on the target compound were identified. Comparisons are extrapolated from structural analogs with validated bioactivities .

Structural Rationale: The 1,4-dioxaspiro[4.4]nonane group is understudied in this scaffold but may offer advantages in stability and selectivity due to restricted conformational freedom.

Research Gaps : Empirical data on synthesis, receptor binding, and metabolism of the target compound are critical for validating hypothetical advantages.

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spirocyclic framework combined with an oxalamide functionality. The molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4} with a molecular weight of approximately 332.4 g/mol. Its structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

  • Formation of the spiroketal core.
  • Introduction of the oxalamide functional group.
  • Purification through chromatography techniques.

These steps require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies demonstrated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the modulation of specific enzymatic pathways and receptor interactions .

Study 1: Anticancer Activity

In a recent study examining the cytotoxic effects of the compound on human cancer cell lines, it was found that this compound exhibited an IC50 value of 27.3 μM against MCF-7 cells. This indicates a significant level of potency compared to other known anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that the compound interacts with key metabolic enzymes, potentially inhibiting their activity and thus affecting cancer cell proliferation .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameStructure TypeBiological ActivityIC50 (μM)
This compoundSpirocyclic oxalamideAntimicrobial, Anticancer27.3 (MCF-7)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamideSpirocyclic oxalamideAntimicrobialNot specified
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(dimethylphenyl)oxalamideSpirocyclic oxalamideAnticancerNot specified

Q & A

Q. Orthogonal methods for resolving crystallographic vs. spectroscopic amide configuration conflicts?

  • Answer :
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration of chiral centers .
  • Dynamic NMR : Detects rotational barriers in amide bonds (e.g., coalescence temperature analysis) .

Key Notes

  • Data Contradictions : Cross-validate using orthogonal techniques (e.g., X-ray vs. NOESY for stereochemistry) .
  • Methodological Rigor : Prioritize reproducibility by documenting solvent lot numbers and catalyst purity .

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